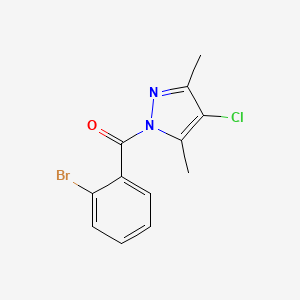
1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole, also known as BRB, is a synthetic compound that belongs to the family of pyrazoles. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in macrophages. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its properties and potential applications. However, there are also some limitations to its use. For example, it may be unstable under certain conditions and may require special handling and storage. In addition, its effects may vary depending on the cell or tissue type being studied.
将来の方向性
There are several future directions for the study of 1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole. One area of research could focus on its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another area of research could focus on its potential use in organic electronics and materials science. Additionally, further studies could be conducted to elucidate the mechanism of action and biochemical effects of this compound, as well as to develop more stable and effective derivatives of the compound.
合成法
The synthesis of 1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole involves the reaction between 2-bromobenzoyl chloride and 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid, which is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-(2-bromobenzoyl)-4-chloro-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. This compound has also been studied for its potential use in organic electronics and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
(2-bromophenyl)-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-11(14)8(2)16(15-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHJUDEAXBWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350143 |
Source


|
| Record name | (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-57-6 |
Source


|
| Record name | (2-Bromophenyl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)




![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)
![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)